molecular formula C11H12N2O3 B13659534 Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13659534
M. Wt: 220.22 g/mol
InChI Key: OADDZKSYZVZOGI-UHFFFAOYSA-N
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Description

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a substituted imidazo[1,2-a]pyridine derivative characterized by a methoxy (-OCH₃) group at position 8 and an ethyl ester (-COOEt) at position 3. The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system combining pyridine and imidazole rings, widely studied for its pharmacological relevance, including applications in antiviral, anticancer, and antimicrobial agents .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-10-9(15-2)5-4-6-13(8)10/h4-7H,3H2,1-2H3

InChI Key

OADDZKSYZVZOGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

  • Step 1: Condensation of 2-aminopyridine derivatives with ethyl 2-halogenated-3-oxobutanoates (e.g., ethyl 2-chloro-3-oxobutanoate).
  • Step 2: Cyclization to form the imidazo[1,2-a]pyridine core, often followed by functional group modifications such as methoxylation at position 8.

This approach is well-documented for related imidazo[1,2-a]pyridine carboxylates and can be adapted for the methoxy-substituted derivative by using appropriately substituted aminopyridines or post-synthetic modification.

Specific Preparation Protocols

Condensation of 2-Aminopyridine with Ethyl 2-Chloroacetoacetate

A key precursor, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, is prepared by refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol for approximately 6 hours. After cooling, the product crystallizes from the reaction mixture with a moderate yield (~45%).

Parameter Conditions Notes
Reactants 2-Aminopyridine (0.01 mol), Ethyl 2-chloroacetoacetate (0.1 mol) Excess ethyl 2-chloroacetoacetate
Solvent 96% Ethanol (25 mL) Reflux for 6 hours
Work-up Evaporation under vacuum, extraction with ether-water, drying Crystallization yields red oil
Melting Point 69 °C Purity indicator
Yield 45.05% Moderate yield

This method provides the imidazo[1,2-a]pyridine core with an ethyl ester at position 3, which can be further functionalized.

Microwave-Assisted Synthesis (MAOS)

Microwave-assisted organic synthesis has been reported to significantly accelerate the formation of imidazo[1,2-a]pyridine-3-carboxylates. The condensation of ethyl 2-halogenated-3-oxobutanoates with substituted 2-aminopyridines in ethanol under microwave irradiation at controlled temperatures (e.g., 55 °C) can yield the desired products in 20–30 minutes with yields ranging from 58% to 95%.

Parameter Conditions Notes
Reactants Ethyl 2-chloro/bromo-3-oxobutanoate, 2-aminopyridine derivatives Substituted aminopyridines for position 8 methoxy
Solvent Ethanol or solvent-free Microwave irradiation at 100 W
Temperature 55 °C Short reaction time (20–30 min)
Yield 58–95% High purity products possible
Purification Precipitation or silica gel chromatography Depending on substitution pattern

MAOS is advantageous for rapid synthesis and can be adapted for methoxy-substituted derivatives by using 8-methoxy-2-aminopyridine or post-synthetic methoxylation.

Two-Step One-Pot Synthesis via Formamidine Intermediate

Another method involves a two-step one-pot synthesis starting with 2-aminopyridine reacting with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate formamidine, followed by cyclization with ethyl bromoacetate to yield ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives. This method allows for moderate to high yields and can be optimized for methoxy substitution by using 8-methoxy-2-aminopyridine.

Step Reagents Conditions Outcome
1. Formamidine formation 2-Aminopyridine + DMF-DMA 65 °C in DMF Intermediate (E)-N,N-dimethyl-N'-(pyridin-2-yl)-formamidine
2. Cyclization Intermediate + Ethyl bromoacetate Base, solvent, varied temperature Ethyl imidazo[1,2-a]pyridine-3-carboxylate

Optimization of base, solvent, and temperature is crucial for yield and purity.

Post-Synthetic Methoxylation

If the starting aminopyridine is unsubstituted at position 8, the methoxy group can be introduced post-cyclization by electrophilic aromatic substitution or nucleophilic substitution methods on the imidazo[1,2-a]pyridine core, although these procedures require careful control to avoid side reactions.

Reaction Conditions and Optimization

Method Solvent Temperature Time Yield (%) Notes
Reflux with ethyl 2-chloroacetoacetate 96% Ethanol Reflux (~78 °C) 6 hours 45 Moderate yield, classical method
Microwave-assisted synthesis Ethanol or solvent-free 55 °C (microwave) 20–30 minutes 58–95 Rapid synthesis, high yield
Two-step one-pot synthesis DMF, various solvents 65 °C (step 1), variable (step 2) Several hours Moderate to high Requires base and solvent optimization

Purification Techniques

  • Crystallization: Common after reflux reactions, often from ethanol or ethanol-water mixtures.
  • Column Chromatography: Silica gel chromatography using hexane/ethyl acetate gradients is frequently employed to purify products, especially after microwave or one-pot syntheses.
  • Extraction: Organic solvent extraction (e.g., dichloromethane) followed by drying over sodium sulfate is standard.

Analytical Characterization (Supporting Preparation)

  • Melting Point: Used to assess purity; e.g., 69 °C for ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
  • NMR Spectroscopy: ^1H NMR signals for ethyl ester groups (triplet ~1.3 ppm for CH3, quartet ~4.3 ppm for CH2), aromatic protons (δ 7–9 ppm), and methoxy group (~3.7 ppm) confirm structure.
  • IR Spectroscopy: Ester C=O stretch near 1720 cm^-1; C-N stretches near 1250 cm^-1.
  • Mass Spectrometry: Molecular ion peak consistent with calculated molecular weight confirms compound identity.

Summary Table of Preparation Methods

Preparation Method Key Reactants Conditions Yield (%) Advantages Limitations
Classical reflux condensation 2-Aminopyridine + ethyl 2-chloroacetoacetate Reflux in 96% ethanol, 6h ~45 Simple, accessible reagents Moderate yield, longer time
Microwave-assisted synthesis Ethyl 2-halogenated-3-oxobutanoate + 2-aminopyridine derivatives Microwave, 55 °C, 20–30 min 58–95 Fast, high yield Requires microwave equipment
Two-step one-pot synthesis 2-Aminopyridine + DMF-DMA + ethyl bromoacetate Stepwise heating, solvent/base optimization Moderate to high Efficient, fewer isolation steps Requires optimization
Post-synthetic methoxylation Imidazo[1,2-a]pyridine derivatives Electrophilic/nucleophilic substitution Variable Allows late-stage functionalization Potential side reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and electrophiles. The conditions often involve moderate to high temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, influencing biochemical processes. Detailed studies on its mode of action are limited, but it is known to exhibit significant activity against certain pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological, chemical, and physical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Below is a detailed comparison with structurally related compounds:

Substituent Position and Electronic Effects

  • Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1254309-85-7): Substituents: Bromo (-Br) at position 8, trifluoromethyl (-CF₃) at position 2. Properties: The electron-withdrawing -CF₃ group enhances electrophilic reactivity, while -Br serves as a leaving group for cross-coupling reactions. Molecular weight: 341.55 g/mol . Applications: Potential intermediate in Suzuki-Miyaura couplings for drug discovery.
  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate :

    • Substituents: Methyl (-CH₃) at position 5.
    • Reactivity: Reacts with N-chlorosuccinimide (NCS) to yield chloromethyl or dihydro derivatives, depending on solvent (e.g., 83% yield in acetic acid) .
  • Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate :

    • Substituents: Hydroxy (-OH) at position 8, methyl (-CH₃) at position 2.
    • Properties: The -OH group enables hydrogen bonding, improving aqueous solubility compared to methoxy analogs. Likely used in metal coordination or prodrug designs .

Functional Group Influence on Bioactivity

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1): Substituents: Methyl (-CH₃) at position 2. Applications: Key intermediate in synthesizing pyrazole, thiazolidine, and spiro compounds with reported antimicrobial activity . Market data indicate its global production spans Europe, Asia, and North America .
  • Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 193979-37-2): Substituents: Chloro (-Cl) at position 6, phenyl (-C₆H₅) at position 2. Safety data classify it under GHS Revision 8 for hazardous chemical handling .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate 8-OCH₃, 3-COOEt 248.24* Hypothetical: Enhanced solubility, antiviral leads -
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-Br, 2-CF₃ 341.55 Cross-coupling intermediate
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate 5-CH₃ 204.23 NCS reactivity (83% yield)
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-CH₃ 190.21 Antimicrobial agent synthesis
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br 269.10 Halogenated intermediate for drug discovery

*Calculated based on molecular formula C₁₁H₁₂N₂O₃.

Biological Activity

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O3C_{12}H_{12}N_2O_3 and a molecular weight of approximately 220.22 g/mol. The compound features an imidazo[1,2-a]pyridine core structure with a methoxy group at the 8-position and an ethyl ester at the 3-position, contributing to its unique chemical properties and biological activities.

The biological activity of imidazo[1,2-a]pyridine derivatives like this compound is attributed to their interaction with various biological targets:

  • Enzyme Inhibition : These compounds have been shown to inhibit specific protein kinases involved in cancer pathways, suggesting potential anti-cancer properties.
  • Antimicrobial Activity : Some derivatives exhibit significant efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains .
  • Anticonvulsant Effects : Certain structural analogs display anticonvulsant properties, indicating a potential for neurological applications .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Type Description
AntimicrobialEffective against Mycobacterium tuberculosis; MIC values ≤0.006 μM for resistant strains .
AnticancerPotential interactions with protein kinases suggest anti-cancer properties; further studies needed.
AnticonvulsantSome derivatives show significant anticonvulsant effects in preclinical studies .
Enzyme InhibitionInhibitory effects on various enzymes related to cancer progression have been observed.

Case Studies and Research Findings

  • Antitubercular Activity : A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their efficacy against Mycobacterium tuberculosis H37Rv. Compounds with structural similarities to this compound showed promising results with MIC values indicating strong antibacterial activity against both replicating and non-replicating bacteria .
  • Protein Kinase Inhibition : Preliminary studies suggest that this compound may interact with certain protein kinases involved in cancer pathways. Further research is required to elucidate these interactions and their implications for cancer therapy.
  • Anticonvulsant Activity : In preclinical models, derivatives of imidazo[1,2-a]pyridine were tested for anticonvulsant properties. The findings indicated that specific substitutions on the imidazo-pyridine scaffold significantly enhanced anticonvulsant activity compared to standard treatments .

Q & A

Q. What are the common synthetic routes for Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate and its derivatives?

The compound is typically synthesized via multicomponent reactions or catalytic methods. For example, copper-catalyzed three-component reactions efficiently produce polysubstituted imidazo[1,2-a]pyridines, using substrates like sulfonamides and ethyl esters under optimized conditions (65–86% yields) . Lewis acid-catalyzed Friedel-Crafts acylation is another method, focusing on simplicity and high purity by avoiding heterogeneous mixtures . Key steps include solvent selection (e.g., CH₃CN or DMF), temperature control (100–120°C), and catalyst screening (e.g., CuI or ZnCl₂).

Q. How is spectroscopic characterization (NMR, IR, HRMS) utilized to confirm the structure of this compound?

Structural validation relies on:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.99 ppm ) and carbon frameworks (e.g., ester carbonyl at ~160 ppm ).
  • IR spectroscopy : Identifies functional groups, such as C=O stretches (1703–1709 cm⁻¹ for esters) .
  • HRMS : Confirms molecular formulas (e.g., [M+H]+ deviations < 1 ppm) . Discrepancies in integration or splitting patterns may indicate regioisomeric impurities, requiring 2D NMR (COSY, HSQC) for resolution .

Q. What are the critical structural features of imidazo[1,2-a]pyridine derivatives revealed by X-ray crystallography?

Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) shows planar imidazo[1,2-a]pyridine cores with substituents influencing torsion angles. For example, the 8-(4-nitrophenyl) derivative exhibits a monoclinic lattice (P21/c) with intermolecular C–H⋯O interactions stabilizing the crystal packing . Methoxy or nitro groups induce steric hindrance, altering dihedral angles (55–73°) and potentially affecting biological activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of substituted imidazo[1,2-a]pyridines?

Optimization strategies include:

  • Catalyst screening : CuI enhances regioselectivity in sulfonamide coupling, reducing byproducts .
  • Solvent polarity : Polar aprotic solvents (DMF) improve solubility of nitroaromatic intermediates .
  • Temperature gradients : Stepwise heating (80°C → 120°C) prevents premature decomposition of reactive intermediates . Parallel synthetic libraries with automated HPLC monitoring can identify optimal conditions, as incomplete conversion (<90%) often correlates with side reactions .

Q. What analytical strategies resolve contradictions in spectral data for complex derivatives?

Discrepancies between calculated and observed HRMS values (e.g., Δm/z > 2 ppm) may arise from isotopic impurities or adduct formation. Solutions include:

  • High-resolution LC-MS/MS : Differentiates isobaric species (e.g., distinguishing [M+Na]+ from [M+H]+) .
  • Tandem synthesis : Comparing synthetic intermediates (e.g., ethyl 6-chloro vs. 8-methoxy derivatives) isolates spectral anomalies .
  • Computational validation : DFT calculations (e.g., Gaussian 09) predict NMR shifts and optimize molecular geometries, reconciling experimental vs. theoretical data .

Q. How does substituent positioning (e.g., 8-methoxy vs. 6-chloro) influence the biological activity of imidazo[1,2-a]pyridines?

Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., 8-nitro) enhance binding to PI3Kα by stabilizing hydrogen bonds with kinase domains .
  • Methoxy groups at C-8 increase metabolic stability but may reduce solubility, requiring prodrug strategies (e.g., ester hydrolysis) . Pharmacokinetic profiling (e.g., microsomal assays) and molecular docking (AutoDock Vina) are critical for prioritizing lead compounds .

Q. What role do catalytic mechanisms play in the regioselective synthesis of imidazo[1,2-a]pyridines?

Copper catalysis facilitates Ullman-type coupling, enabling C–N bond formation at C-2/C-3 positions. Mechanistic studies (e.g., radical trapping with TEMPO) suggest a single-electron transfer (SET) pathway, where Cu(I) activates halide substrates for nucleophilic attack . Competing pathways (e.g., SNAr vs. radical) are minimized using bulky ligands (e.g., phenanthroline), which sterically direct substitution .

Methodological Notes

  • Data Tables :

    ParameterExample ValuesReference
    Reaction Yield52–86% (copper-catalyzed synthesis)
    Melting Point162–164°C (8-methoxy derivative)
    HRMS Accuracy (Δm/z)< 0.8 ppm (C₁₉H₂₁N₃O₄S)
    X-ray Unit Cell Volume1484.7 ų (monoclinic P21/c)
  • Key References : Prioritize protocols from peer-reviewed journals (e.g., Organic & Biomolecular Chemistry ) and crystallography databases (CCDC ). Avoid commercial vendor data (e.g., ).

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